molecular formula C23H26N2O5S B12819303 (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid

Cat. No.: B12819303
M. Wt: 442.5 g/mol
InChI Key: WIXFBCNRVVBCBD-FQEVSTJZSA-N
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Description

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid is a complex organic compound that plays a significant role in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino acid backbone, and a methylthio group. Its applications span across chemistry, biology, medicine, and industry, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid typically involves the protection of the amino acid with the Fmoc group. This process can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is subsequently reduced to the desired amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques ensures the efficient production of high-purity compounds. The stability of the Fmoc-protected intermediates allows for their storage and transportation, facilitating large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Deprotection Reagents: Piperidine for Fmoc removal.

Major Products

The major products formed from these reactions include the free amine after Fmoc deprotection, sulfoxides, and sulfones from oxidation reactions, and the corresponding amine from azide reduction .

Scientific Research Applications

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can interact with other molecules, facilitating the formation of peptide bonds and other chemical linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This differentiates it from other Fmoc-protected amino acids, making it valuable for specific applications in peptide synthesis and chemical research .

Properties

Molecular Formula

C23H26N2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C23H26N2O5S/c1-31-13-11-20(22(27)28)25-21(26)10-12-24-23(29)30-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t20-/m0/s1

InChI Key

WIXFBCNRVVBCBD-FQEVSTJZSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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